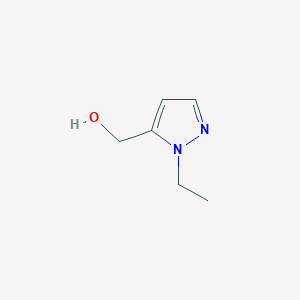

(1-ethyl-1H-pyrazol-5-yl)methanol

Übersicht

Beschreibung

(1-ethyl-1H-pyrazol-5-yl)methanol: is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological properties . This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde using sodium borohydride in methanol . The reaction is carried out at 0°C and stirred for 2.5 hours at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Esterification Reactions

The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. A prominent example from herbicide research demonstrates its reaction with 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl chloride:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester formation | Toluene, trimethylamine, 80°C, 1.5 hrs | (1-Ethyl-1H-pyrazol-5-yl)methyl 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoate | >85% |

This method is scalable and avoids side reactions due to the mild basic conditions provided by trimethylamine.

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carbonyl or carboxylic acid, depending on reaction intensity:

Selective oxidation to the aldehyde remains challenging due to the compound’s sensitivity to strong oxidants.

Nucleophilic Substitution

The hydroxyl group can be replaced by halides or other nucleophiles:

These intermediates are critical for further functionalization, such as Suzuki couplings or Grignard reactions.

Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, though the ethyl group directs reactivity:

| Reaction Type | Reagents | Position Modified | Major Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | C-4 (para to ethyl group) | 4-Nitro derivative | |

| Sulfonation | ClSO₃H, 100°C | C-3 | 3-Sulfo derivative |

Steric hindrance from the ethyl group limits reactivity at C-5, favoring substitutions at C-3 and C-4.

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging both the pyrazole nitrogen and hydroxyl oxygen:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, RT, 6 hrs | [Cu(L)₂(NO₃)₂] | Catalytic oxidation studies | |

| PdCl₂ | DMF, 80°C, 12 hrs | [Pd(L)Cl₂] | Cross-coupling catalysis |

These complexes exhibit enhanced catalytic activity in organic transformations compared to simpler ligands.

Key Stability Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. (1-ethyl-1H-pyrazol-5-yl)methanol has been studied for its effectiveness against various pathogens.

| Compound | Activity Level | Target Pathogens |

|---|---|---|

| This compound | Moderate | Gram-positive and Gram-negative bacteria |

| 5-Methylpyrazole | Significant | E. coli |

| 2-Thiophenecarboxylic acid | Moderate | Various bacterial strains |

This compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

Anti-inflammatory Properties

In vitro studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

| Compound | IC50 (μM) | COX Inhibition |

|---|---|---|

| This compound | TBD | COX-1 and COX-2 |

| Celecoxib (standard) | 54.65 | COX selective |

These findings indicate that this compound may have therapeutic potential for treating inflammatory diseases.

Anticancer Activity

Studies have evaluated the anticancer potential of this compound on various cancer cell lines, demonstrating significant anti-proliferative effects.

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HepG2 | < 25 | Pyrazole derivatives |

| MCF7 | < 25 | Pyrazole derivatives |

These results suggest that this compound could serve as a lead compound for developing chemotherapeutic agents.

Materials Science

This compound is also explored for its applications in the development of organic semiconductors and advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, where it can contribute to the development of more efficient devices.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance efficacy.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of pyrazole derivatives revealed that compounds similar to this compound effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold.

Case Study 3: Anticancer Potential

A comprehensive analysis of various pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation across multiple cell lines. The study specifically noted that this compound showed promising results against HepG2 and MCF7 cells, indicating its potential as an anticancer agent.

Wirkmechanismus

The exact mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

- (2-ethylpyrazol-3-yl)methanol

- 1H-Pyrazole-5-methanol, 1-ethyl-

Comparison: (1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

(1-ethyl-1H-pyrazol-5-yl)methanol is an organic compound featuring a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 126.16 g/mol. The compound consists of a five-membered pyrazole ring containing two nitrogen atoms, with an ethyl group at the nitrogen position and a hydroxymethyl group at the 5-position, enhancing its reactivity and potential biological activity.

While specific mechanisms for this compound are not fully characterized, it is hypothesized that its biological activity may arise from interactions with various molecular targets, including enzymes and receptors involved in disease pathways. Pyrazole derivatives often modulate the activity of proteins by binding to active sites or allosteric sites, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies highlight the broader context of pyrazole derivatives in drug development:

Study 1: Antiparasitic Activity

Research into related pyrazole compounds has revealed varying degrees of antiparasitic activity, with some derivatives exhibiting low micromolar EC50 values. This suggests that modifications to the pyrazole structure can significantly enhance biological potency .

Study 2: Structure–Activity Relationship (SAR)

A study on substituted pyrazoles indicated that introducing polar functionalities can improve solubility and metabolic stability while maintaining or enhancing biological activity. This principle could guide future modifications of this compound for improved pharmacological profiles .

Study 3: Synthesis and Characterization

Synthesis methods for pyrazole derivatives often involve condensation reactions with aldehydes or ketones, leading to various bioactive compounds. Understanding these synthetic pathways will be crucial for developing analogs of this compound with enhanced biological activities .

Eigenschaften

IUPAC Name |

(2-ethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSHTTWILBTVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.